molecular formula C17H15ClN4O6S2 B1435848 WAY-181187 oxalate CAS No. 1883548-85-3

WAY-181187 oxalate

カタログ番号 B1435848
CAS番号: 1883548-85-3
分子量: 470.9 g/mol
InChIキー: KAFVDFYVWBASDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-181187 oxalate is a high affinity and selective 5-HT6 agonist . It displays 60-fold selectivity over other 5-HT and monoamine receptors . It increases the firing rate of 5-HT neurons and modifies sleep and wakefulness profiles following direct injections into the dorsal raphe nucleus, in vivo . It is orally bioavailable .


Molecular Structure Analysis

The molecular formula of WAY-181187 oxalate is C17H15ClN4O6S2 . Its molecular weight is 470.91 . The chemical name is 1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate .


Physical And Chemical Properties Analysis

WAY-181187 oxalate is soluble to 100 mM in DMSO . It should be stored in desiccated conditions at room temperature .

科学的研究の応用

Neuroscience - Serotonin Receptor Research

Application Summary

WAY-181187 oxalate is a high affinity and selective 5-HT6 agonist . The 5-HT6 receptor is a subtype of the serotonin receptor, which plays a significant role in the biology of depression, anxiety, and schizophrenia.

Method of Application

WAY-181187 oxalate is used in experimental procedures to increase the firing rate of 5-HT neurons . It displays 60-fold selectivity over other 5-HT and monoamine receptors . The compound is soluble to 100 mM in DMSO .

Results and Outcomes

The use of WAY-181187 oxalate modifies sleep and wakefulness profiles following direct injections into the dorsal raphe nucleus, in vivo . This suggests that it could have potential applications in the treatment of sleep disorders and other neurological conditions.

特性

IUPAC Name

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2.C2H2O4/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;3-1(4)2(5)6/h1-4,7-9H,5-6,17H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFVDFYVWBASDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WAY-181187 oxalate

CAS RN

1883548-85-3
Record name WAY-181187 oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883548853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-181187 OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE19P5RM5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
WAY-181187 oxalate
Reactant of Route 2
WAY-181187 oxalate
Reactant of Route 3
WAY-181187 oxalate
Reactant of Route 4
WAY-181187 oxalate
Reactant of Route 5
WAY-181187 oxalate
Reactant of Route 6
WAY-181187 oxalate

Citations

For This Compound
5
Citations
J Rychtyk, A Partyka, J Gdula-Argasińska, K Mysłowska… - Brain Research, 2019 - Elsevier
The aim of the present study was to investigate and compare the effects of acute and chronic (21-day) administration of agonist (WAY-181187) and antagonist (SB-742457) of the 5-…
Number of citations: 29 www.sciencedirect.com
FY Ou, YL Ning, N Yang, X Chen, Y Peng… - Behavioural Brain …, 2022 - Elsevier
Effective treatment for cognitive dysfunction after traumatic brain injury (TBI) is lacking in clinical practice. Increased brain-derived neurotrophic factor (BDNF) expression in cognitive …
Number of citations: 3 www.sciencedirect.com
A Partyka, K Górecka, J Gdula-Argasińska… - Pharmaceuticals, 2023 - mdpi.com
It is estimated that in patients taking antipsychotic drugs (APDs), metabolic syndrome occurs 2–3 times more often than in the general population. It manifests itself in abdominal obesity, …
Number of citations: 7 www.mdpi.com
A Wesołowska, J Rychtyk… - Neuropsychiatric …, 2021 - Taylor & Francis
Background The presence of depressive and anxiety symptoms in patients with schizophrenia may have an important impact on treatment and compliance. Hence, interventions …
Number of citations: 4 www.tandfonline.com
D Domocos, T Selescu, LC Ceafalan… - Journal of …, 2020 - Wiley Online Library
… ), BW-723C86 hydrochloride (100 mM in DMSO), cisapride (100 mM in DMSO), tegaserod maleate (100 mM in DMSO), RS 67506 hydrochloride (80 mM in H 2 O), WAY-181187 oxalate …
Number of citations: 13 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。